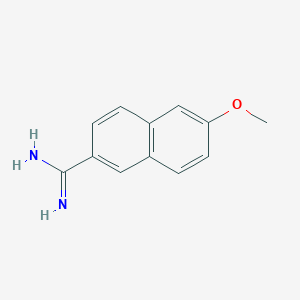

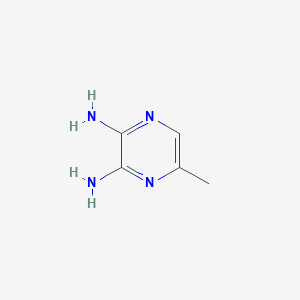

5-Methylpyrazine-2,3-diamine

Übersicht

Beschreibung

Synthesis Analysis

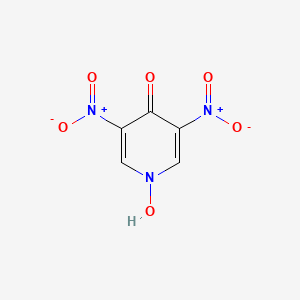

The synthesis of pyrazine derivatives, such as 5-Methylpyrazine-2,3-diamine, has been studied extensively. For instance, an improved synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) was described, using N-nitroso-bis-(cyanomethyl)amine as the starting material in four steps including cyclisation, acidification, nitration, and N-oxidation with a total yield of 54% . Additionally, engineering microbes to produce 2,5-DMP has become an attractive alternative to chemical synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H8N4 . It is characterized by a low-lying unoccupied π-molecular orbital .Chemical Reactions Analysis

Pyrazines, including this compound, have been reported to have significant interactions with other compounds. For example, sub-threshold pyrazines (2,3-dimethylpyrazine, 2,3-diethylpyrazine, 2,3-diethyl-5-methylpyrazine, and 2-acetyl-3-methylpyrazine) are significantly correlated with the roasted aroma in SSAB .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Synthesis of 2-methylpyrazine from ethylene diamine and propylene glycol over copper catalysts : This study demonstrates the synthesis of 2-methylpyrazine, a compound structurally related to 5-methylpyrazine-2,3-diamine, using ethylene diamine and propylene glycol. The addition of chromium as a promoter in alumina-supported copper catalysts was found to enhance the dehydrogenation process, resulting in improved selectivity and conversion rates (Jing et al., 2008).

Catalytic performance of Cr-promoted Cu-Zn/Al2O3 catalysts : This study focuses on the cyclo-dehydrogenation of ethylene diamine and propylene glycol to 2-methylpyrazine, a process relevant for the synthesis of compounds like this compound. The research highlighted the importance of chromium as a promoter in enhancing the dispersion of the active component Cu and the catalyst's reduction, thus improving the overall catalytic performance (Jing et al., 2010).

Chemical Reactions and Properties

Synthesis of stable deuterium-labeled alkylpyrazines : This paper details the synthesis of various deuterium-labeled alkylpyrazines, compounds similar in structure to this compound. These isotopes are used in stable isotope dilution assays (SIDA) for accurate and precise quantitation of aroma components in complex food matrices, highlighting a potential application in food chemistry (Fang & Cadwallader, 2013).

Exploratory research on catalysts for the cyclisation of diamine and glycol to methylpyrazine : This study explores various catalysts for cyclising a diamine and a glycol to produce methylpyrazine, which is structurally related to this compound. The findings indicate that a mixture of ZnO/Zn-chromite, promoted with Pd salt, showed promising results, suggesting potential catalytic pathways relevant to this compound (Forni, Stern, & Gatti, 1987).

Applications in Pharmaceutical Research

- Synthesis and antibacterial activity of 5-methylpyrazine-2-carbohydrazide derivatives : The study focuses on the synthesis of derivatives of 5-methylpyrazine-2-carbohydrazide, a compound closely related to this compound. The synthesized derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, pointing towards potential pharmaceutical applications (Makhija, 2009).

Zukünftige Richtungen

Future research on 5-Methylpyrazine-2,3-diamine could focus on its antimicrobial and olfactory activities . Additionally, the development of high-level cell factories for 2,5-DMP could be a promising direction . Further studies are needed to fully understand the potential applications of this compound.

Wirkmechanismus

Mode of Action

Pyrazine derivatives have been shown to exhibit a wide range of biological functions, including antibacterial, antiviral, and anticancer properties .

Biochemical Pathways

Pyrazines, including 5-Methylpyrazine-2,3-diamine, are involved in various biochemical pathways. They are synthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .

Result of Action

Pyrazine derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, and antiviral activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, pH, and light exposure .

Biochemische Analyse

Biochemical Properties

Pyrazines are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Pyrazines can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Pyrazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrazines can be involved in various metabolic pathways, interacting with enzymes and cofactors

Eigenschaften

IUPAC Name |

5-methylpyrazine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,6,8)(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAHUNYSYHYRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451565 | |

| Record name | 5-methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32493-82-6 | |

| Record name | 5-methylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

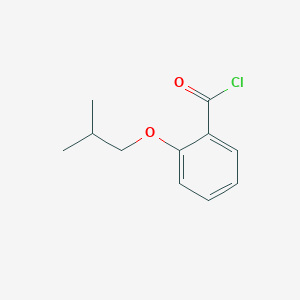

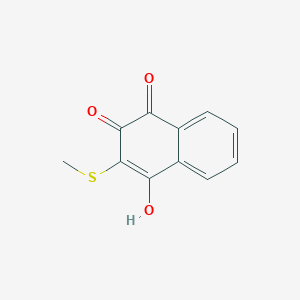

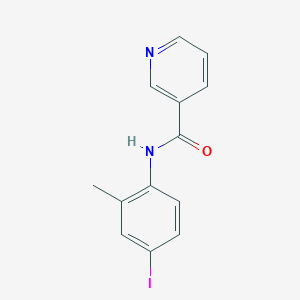

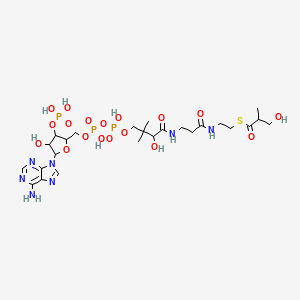

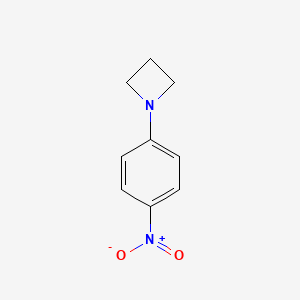

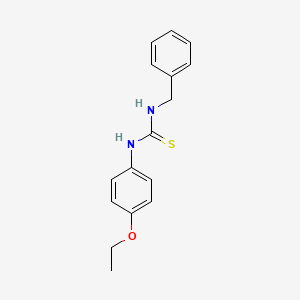

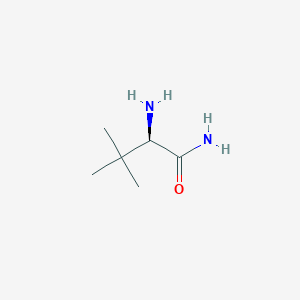

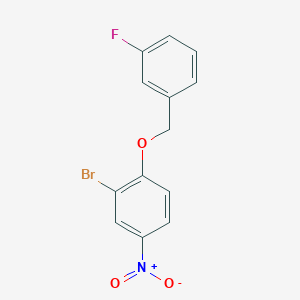

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.